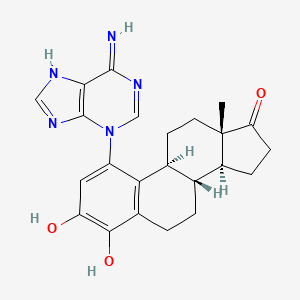

4-Hydroxy estrone 1-N3-Adenine

Description

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S)-3,4-dihydroxy-1-(6-imino-7H-purin-3-yl)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O3/c1-23-7-6-12-11(14(23)4-5-17(23)30)2-3-13-18(12)15(8-16(29)20(13)31)28-10-27-21(24)19-22(28)26-9-25-19/h8-12,14,24,29,31H,2-7H2,1H3,(H,25,26)/t11-,12+,14+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEPIVMWBGXYTG-RPRYFYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C(=CC(=C4O)O)N5C=NC(=N)C6=C5N=CN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C(=CC(=C4O)O)N5C=NC(=N)C6=C5N=CN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Synthesis of the 4-Hydroxy Estrone (B1671321) Moiety and Precursors

The creation of the 4-hydroxyestrone (B23518) core is a critical first step, often starting from estrone. nih.gov This process involves introducing a hydroxyl group at a specific position on the steroid's aromatic A-ring.

Regioselective Hydroxylation Strategies on Estrone Derivatives

Achieving regioselectivity—the control of where the chemical modification occurs—is paramount in the synthesis of 4-hydroxyestrone. Several methods have been developed to introduce a hydroxyl group specifically at the C4 position of the estrone molecule.

One common approach involves the use of cytochrome P450 (CYP) enzymes. oup.com Specific isoforms of these enzymes exhibit remarkable regioselectivity in the hydroxylation of estrogens. For instance, CYP1B1 is known to preferentially catalyze the 4-hydroxylation of estrone. tandfonline.comnih.govresearchgate.net The ratio of 4-hydroxylation to 2-hydroxylation can vary depending on the specific CYP isoform used. For example, with CYP1A1, the formation of 4-hydroxyestrone is significant, though 2-hydroxyestrone (B23517) remains the major metabolite. oup.comoup.com In contrast, CYP1A2 also produces 4-hydroxyestrone, with the ratio of 4- to 2-hydroxylation being around 9-13%. oup.com

Chemical synthesis methods have also been established. One such method involves the use of steroid 4,5-epoxides as precursors. rsc.org Estr-4-ene-3,17-dione can be converted to 4,5-epoxyestra-3,17-diones, which upon thermolysis of their 4-chloro derivatives, can yield 4-hydroxyestrone. rsc.org

Table 1: Regioselectivity of Human CYP Isoforms in Estrone Hydroxylation

| CYP Isoform | Major Hydroxylation Product | Ratio of 4-OH to 2-OH Formation | Reference |

|---|---|---|---|

| CYP1A1 | 2-Hydroxyestrone | Significant 4-hydroxyestrone formation | oup.comoup.com |

| CYP1A2 | 2-Hydroxyestrone | ~13% | oup.com |

| CYP1B1 | 4-Hydroxyestrone | Predominant | tandfonline.comnih.govresearchgate.net |

| CYP3A5 | - | 1.26 | oup.com |

Stereochemical Control in Steroid Synthesis

The biological activity of steroids is highly dependent on their three-dimensional structure, making stereochemical control a crucial aspect of their synthesis. numberanalytics.comnumberanalytics.com The steroid nucleus is a rigid structure with multiple chiral centers, and the spatial arrangement of atoms and functional groups dictates its interaction with biological targets. britannica.com

During the total synthesis of steroids, reactions like the Robinson annulation and the Diels-Alder reaction are employed to construct the multi-ring system with precise stereochemistry. numberanalytics.comthieme-connect.com Biogenetic-type cyclization, which mimics the natural biosynthesis of steroids, is another powerful strategy to achieve the desired stereochemistry in the ring fusions. britannica.com The stereochemistry at the ring junctions, such as the A/B ring fusion, is critical and is often described as cis or trans. britannica.com The orientation of substituents is denoted as α (below the plane) or β (above the plane). britannica.com

Coupling Strategies for the 1-N3-Adenine Moiety

Once the 4-hydroxyestrone moiety is prepared, the next step is to couple it with the adenine (B156593) nucleobase. This involves forming a stable bond between the two molecules.

N-Alkylation or C-N Coupling Approaches to Adenine Derivatives

N-alkylation is a common strategy for attaching molecules to the nitrogen atoms of adenine. oncohemakey.com In the context of forming a 1-N3-Adenine linkage, the reaction would target the N3 position of the adenine ring. Alkylating agents, which are electrophilic, react with the electron-rich nitrogen atoms of the purine (B94841) base. mdpi.com The choice of alkylating agent and reaction conditions is critical to ensure regioselectivity, as adenine has several potential nucleophilic sites (N1, N3, N7, and the exocyclic amino group at C6). mdpi.com Research has shown that melphalan, an alkylating agent, preferentially alkylates adenine at the N-3 position, among others. oncohemakey.com

The use of a protecting group on other nitrogen atoms can direct the alkylation to the desired N3 position. For instance, a 4-nitrobenzyl group can be used as a protecting group at the N3 position to direct further alkylation to the N7 position, illustrating the principle of directing alkylation through strategic protection. researchgate.net

Purification and Isolation Techniques for Conjugate Synthesis

After the coupling reaction, the desired 4-Hydroxyestrone 1-N3-Adenine conjugate must be separated from unreacted starting materials, byproducts, and other isomers. The purification of steroid-nucleic acid conjugates often employs chromatographic techniques. britannica.com

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful method for purifying such conjugates. researchgate.netnih.gov This technique separates molecules based on their hydrophobicity. The major peak corresponding to the conjugate can be collected, lyophilized, and its identity confirmed by mass spectrometry, such as MALDI-TOF. researchgate.net

Column chromatography is another widely used purification method. researchgate.net The choice of the stationary and mobile phases is crucial for achieving good separation. The purity of the final product can be assessed by techniques like thin-layer chromatography (TLC) and confirmed by spectroscopic methods. researchgate.net For large-scale purifications, repeated crystallization from appropriate solvents is a common practice. britannica.com

Advanced Chromatographic Separation Methods

The isolation and purification of 4-Hydroxyestrone 1-N3-Adenine from complex reaction mixtures necessitate the use of advanced chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC). Researchers have developed various HPLC methods to achieve high purity of the adduct, which is essential for subsequent characterization and in vitro studies. nih.govoup.com

A common approach involves reverse-phase HPLC, which separates compounds based on their hydrophobicity. dtic.mil One established method employs a C18 column with a gradient elution system. For instance, a gradient starting with 100% aqueous phase (e.g., water with 0.1% formic acid) and ramping up to 100% organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid) has been used effectively. nih.gov The use of formic acid is preferred over trifluoroacetic acid (TFA) in mobile phases when mass spectrometry (MS) is used for detection, as TFA can suppress the MS signal. nih.gov

Preparative HPLC is frequently used to obtain milligram quantities of the purified adduct. nih.govoup.com A typical preparative separation might use a YMC ODS-AQ column with a mobile phase consisting of a methanol (B129727) and water gradient, often containing 0.4% acetic acid to improve peak shape and resolution. oup.com Following initial separation, fractions are collected and can be further analyzed by analytical HPLC, often coupled with sensitive detection methods like electrochemical detection or mass spectrometry, to confirm purity. oup.com The limit of detection for 4-Hydroxyestrone 1-N3-Adenine can reach the attomole level with Liquid Chromatography-Mass Spectrometry (LC/MS) analysis. nih.gov

Initial purification steps before HPLC can include Thin-Layer Chromatography (TLC). acs.org For extraction from biological matrices like tissue, a solvent mixture of chloroform, dimethylformamide, and acetic acid may be used, followed by homogenization and centrifugation before HPLC analysis. dtic.mil

Table 1: Examples of HPLC Conditions for 4-Hydroxyestrone Adduct Separation

| Technique | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Semi-preparative HPLC | C18, P. J. Cobert | Gradient: Phase A (H2O, 0.1% FA), Phase B (ACN, 0.1% FA). Started with 100% A to 5% B in 5 min, then ramped to 100% B in 25 min. | UV (270 and 291 nm), MS | nih.gov |

| Preparative HPLC | YMC ODS-AQ 5 µm 120-Å (20 × 250 mm) | Isocratic: 50% methanol in water (containing 0.4% acetic acid) for 45 min, followed by a linear gradient to 100% methanol. | Not specified | oup.com |

| Analytical HPLC | YMC ODS-AQ 5 µm, 120-Å (4.6 × 250 mm) | Isocratic: 33% acetonitrile in 50 mM ammonium (B1175870) phosphate (B84403), pH 3.0. | ESA CoulChem electrochemical detector | oup.com |

Crystallization and Solid-Phase Isolation Techniques

While crystallization is the gold standard for determining the three-dimensional structure of a molecule, specific reports on the successful crystallization of the 4-Hydroxyestrone 1-N3-Adenine adduct are not prominent in the reviewed literature. The inherent instability and non-crystalline nature of such adducts can pose significant challenges. However, crystallographic analysis has been successfully performed on related precursors, such as 4β-chloro-4,5-epoxy-5α-estra-3,17-dione, to establish their structure, indicating that crystallization of estrogen derivatives is feasible. rsc.org

In the absence of direct crystallization data for the adduct itself, solid-phase isolation techniques are critical. After synthesis, which often occurs in a one-pot reaction, the crude product is typically processed to remove solvents and unreacted reagents. nih.gov A common initial purification step involves precipitating DNA from in vitro reaction mixtures using ethanol. oup.com The supernatant, containing the depurinated adducts, is then collected for further purification. oup.com

For extraction from tissue samples, solid-phase methods like Soxhlet extraction with a methanol/chloroform mixture have been employed to isolate depurinating DNA adducts before they are purified by HPLC. oup.com These techniques are essential for concentrating the analyte and removing interfering substances from a complex biological matrix.

Synthesis of Analogues and Isotopic Derivatives

To probe the biological activity and metabolic fate of 4-Hydroxyestrone 1-N3-Adenine, researchers synthesize a variety of analogues and isotopically labeled derivatives.

Structural Modifications for Mechanistic Structure-Activity Relationship Studies (in vitro)

Structure-Activity Relationship (SAR) studies are vital for understanding how chemical structure correlates with biological function. In the context of 4-Hydroxyestrone 1-N3-Adenine, this involves synthesizing structurally related compounds to investigate the molecular basis of its genotoxicity.

Modifications are made to both the estrogen and the purine base components of the adduct. For example, adducts of 4-hydroxyestrone with other DNA bases, such as guanine (B1146940) (forming 4-OHE1-1-N7Gua), have been synthesized to compare their formation, stability, and mutagenic potential. nih.govdtic.mil Similarly, the adduct of the related catechol estrogen, 4-hydroxyestradiol (B23129) (4-OHE2), with adenine (4-OHE2-1-N3Ade) is also synthesized and studied, as the 17β-hydroxyl group in estradiol (B170435) versus the 17-keto group in estrone can influence biological activity. nih.govoup.com

Comparative studies with adducts from other estrogens, such as the equine estrogen metabolite 4-hydroxyequilenin (B1202715) (4-OHEN), have also been conducted. nih.gov The 4-OHEN adducts are noted to be more stable, and comparing their biological effects to those of 4-hydroxyestrone adducts helps to elucidate the structural features responsible for varying levels of genotoxicity. nih.gov Another advanced strategy involves creating hybrid molecules that link a DNA-damaging agent to a ligand for the estrogen receptor, designing selective toxins to probe receptor-adduct interactions and achieve selective toxicity in cancer cells. pnas.org

Table 2: Examples of Synthesized Analogues for SAR Studies

| Analogue Name | Structural Modification | Purpose of Study | Reference |

|---|---|---|---|

| 4-Hydroxyestradiol-1-N3-Adenine (4-OHE2-1-N3Ade) | Estrone moiety replaced with Estradiol | Compare activity of 17-keto vs. 17-hydroxy forms | nih.govoup.com |

| 4-Hydroxyestrone-1-N7-Guanine (4-OHE1-1-N7Gua) | Adenine base replaced with Guanine | Compare reactivity and mutagenicity with different purine bases | nih.govdtic.mil |

| 4-Hydroxyequilenin (4-OHEN) Adducts | Estrone moiety replaced with equine estrogen metabolite | Compare stability and genotoxicity of different estrogen adducts | nih.gov |

Isotopic Labeling for Tracing and Reaction Mechanism Elucidation (e.g., ¹³C, ¹⁵N, ³H)

Isotopic labeling is an indispensable tool for tracing the metabolic pathways of estrogens and for elucidating the fragmentation mechanisms of their DNA adducts in mass spectrometry. Stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D) are commonly incorporated into the 4-hydroxyestrone or adenine structure.

A direct synthesis of labeled 4-OH-E1-1-N3Ade has been reported, incorporating ¹³C at the 8-position of adenine (from 8-¹³C-labeled Ade) or using uniformly ¹⁵N-labeled adenine (from U-¹⁵N-labeled adenosine (B11128) 5′-monophosphate). nih.gov By comparing the tandem mass spectra (MS² and MS³) of the unlabeled adduct with its labeled counterparts, researchers can unambiguously assign fragment formulas and map fragmentation pathways. nih.gov For example, this approach provided evidence that a primary dehydration event occurs at the C-17 ketone of the estrone moiety. nih.gov

Deuterium-labeled standards, such as 4-hydroxyestrone-d4 and 4-OHE2-d4-N7-Gua, are widely used as internal standards for accurate quantification in LC-MS analyses. aacrjournals.orgmedchemexpress.commdpi.com The co-elution of the deuterated standard with the endogenous, unlabeled analyte allows for correction of variations during sample preparation and analysis, enhancing the precision of measurements. unl.edu These labeled compounds are crucial for metabolic studies, enabling researchers to track the biotransformation of estrogens in complex biological systems like human and rat liver microsomes. mdpi.com

Table 3: Examples of Isotopic Labeling for Mechanistic Studies

| Labeled Compound | Isotope(s) | Application | Reference |

|---|---|---|---|

| 4-OH-E1-(8-13C)1-N3Ade | 13C | Elucidation of MS fragmentation pathways | nih.gov |

| 4-OH-E1-1-N3(U-15N)Ade | 15N (uniform) | Elucidation of MS fragmentation pathways | nih.gov |

| 4-Hydroxyestrone-d4 | Deuterium (2H) | Internal standard for quantification | medchemexpress.commdpi.com |

| 4-OHE2-d4-N7-Gua | Deuterium (2H) | Internal standard for LC-MS quantification | aacrjournals.org |

| DL-4-Hydroxyestrone | 13C6 | Available as a labeled standard for MS- or NMR-based approaches | otsuka.co.jp |

Advanced Spectroscopic and Structural Elucidation of Complex Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of complex organic molecules in solution. In the case of 4-Hydroxy estrone (B1671321) 1-N3-Adenine, NMR is instrumental in defining its three-dimensional structure, including the conformation and configuration of its steroidal and nucleobase components. Although a complete set of 2D NMR data for this specific adduct is not extensively documented in publicly available literature, ¹H-NMR has been successfully employed to distinguish between its α and β isomers. Notably, the chemical shift of the proton at the C-2 position on the catechol ring of the estrone moiety serves as a diagnostic marker, resonating at approximately 6.56 ppm in the α-isomer and 6.67 ppm in the β-isomer. nih.gov

Multi-Dimensional NMR Techniques (e.g., 2D-NOESY, ROESY)

Multi-dimensional NMR techniques such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are paramount for elucidating the spatial relationships between protons within a molecule. These methods are particularly powerful for determining the relative orientation of the adenine (B156593) and estrone fragments in 4-Hydroxy estrone 1-N3-Adenine.

While specific NOESY or ROESY experimental data for this compound are not readily found in published research, the application of these techniques to other, structurally similar estrogen-DNA adducts has been documented. nih.gov For these related compounds, NOESY and ROESY can reveal crucial conformational details, such as whether the adenine base is positioned towards the A-ring or the D-ring of the steroid, and how the entire adduct is oriented within a DNA double helix. Such analyses on analogous bulky adducts have demonstrated that their conformation can lead to significant distortions of the DNA structure. nih.gov

Dynamic NMR for Rotational Barriers and Molecular Flexibility

Dynamic NMR (DNMR) is a specialized NMR methodology used to investigate the kinetics of conformational exchange processes, including rotation around single bonds. For this compound, DNMR is the ideal tool to probe the rotational barrier about the C1-N3 glycosidic bond that connects the estrone steroid to the adenine base.

The observation of distinct α and β isomers for this compound is indicative of a substantial energy barrier to rotation around this bond. oup.com This is further supported by studies on the analogous guanine (B1146940) adduct, 4-OHE1-1-N7Gua, where two stable conformational isomers have been identified and attributed to restricted rotation about the C1-N7 bond. oup.comaacrjournals.org This restricted rotation results in two separate sets of NMR signals for each isomer. Temperature-dependent DNMR experiments, which monitor the coalescence of these distinct signals as the temperature is raised, would allow for the calculation of the rotational energy barrier. This information is vital for a comprehensive understanding of the molecule's flexibility and its potential modes of interaction with biological macromolecules.

Mass Spectrometry for Precise Structural Confirmation and Fragmentation Pathways

Mass spectrometry is an indispensable analytical tool for the definitive identification and structural characterization of estrogen-DNA adducts, including this compound. This technique facilitates the precise determination of the molecular weight and allows for the detailed analysis of fragmentation patterns to corroborate the proposed structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) delivers exceptionally accurate mass measurements, enabling the determination of a molecule's elemental composition. For this compound, HRMS is crucial for unequivocally confirming its molecular formula of C23H25N5O3. The experimentally observed mass of the protonated molecule ([M+H]⁺) can be compared with the theoretically calculated exact mass, with minimal deviation, typically measured in parts per million (ppm). This high degree of accuracy provides compelling evidence for the compound's identity and is essential for differentiating it from other potential metabolites or adducts that may have the same nominal mass. nih.gov

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Difference (ppm) |

|---|---|---|---|---|

| 4-Hydroxyestradiol-1-N3-Adenine | C₂₃H₂₇N₅O₃ | 422.2192 | 422.2212 | 4.7 |

Table 1: High-resolution mass spectrometry data for the related compound 4-Hydroxyestradiol-1-N3-Adenine, illustrating the precision of this technique. Data sourced from nih.gov.

Tandem Mass Spectrometry (MS/MS) for Linkage Analysis and Isomer Differentiation

Tandem mass spectrometry (MS/MS) is a sophisticated technique for structural elucidation that involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting product ions. This method yields detailed information about the molecule's connectivity and can be instrumental in distinguishing between isomers.

The product-ion spectrum of the protonated form of this compound ([M+H]⁺ at an m/z of 420) reveals several characteristic fragment ions. nih.gov These fragments are generated through cleavages within the steroid ring system and the attached adenine moiety. For instance, the appearance of ions at m/z 310, 296, 282, 270, and a distinctive doublet at 256/257 are of significant structural diagnostic value. nih.gov The elucidation of these fragmentation pathways helps to confirm the point of attachment between the estrone and adenine components. Moreover, MS/MS in selected reaction monitoring (SRM) mode can be employed for the sensitive and specific quantification of this adduct in complex biological matrices. acs.orgresearchgate.net

| Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) | Interpretation |

|---|---|---|

| 420 | 310, 296, 282, 270, 256/257, 228 | Cross-ring cleavages of the steroid backbone |

Table 2: Prominent product ions detected in the tandem mass spectrum of this compound. Data sourced from nih.gov.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offer valuable insights into the functional groups present within a molecule and their local chemical environment, including intermolecular and intramolecular hydrogen bonding.

For this compound, these techniques can identify the characteristic vibrational modes associated with its distinct structural components: the phenolic A-ring, the cyclopentanoperhydrophenanthrene steroid core, the ketone (C=O) group at position 17, and the adenine ring system. For example, the stretching vibrations of the hydroxyl (-OH) groups on the A-ring and the carbonyl group would produce distinct and identifiable peaks in the spectra.

Characteristic Vibrational Modes of Estrone and Adenine Moieties

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the characteristic vibrations of a molecule's functional groups. By examining the spectra of the individual estrone and adenine moieties, we can identify the key vibrational modes that are later perturbed upon the formation of the this compound adduct.

The estrone moiety possesses several characteristic vibrational bands. The most prominent is the C=O stretching vibration of the five-membered D-ring ketone, which typically appears as a strong band in the infrared spectrum. researchgate.net The aromatic A-ring gives rise to C=C stretching vibrations. mdpi.com Other significant vibrations include C-H stretching, bending, and the deformation modes of the steroid's polycyclic structure. mdpi.comunibe.ch

The adenine moiety, a purine (B94841) nucleobase, also has a distinct vibrational signature. Its spectrum is characterized by vibrations of the purine ring, including C=N and C=C stretching modes, as well as N-H and C-H bending and stretching vibrations from the amine group and the ring itself. nih.govresearchgate.net

The following tables summarize the principal vibrational modes for each moiety as identified by FTIR and Raman spectroscopy.

Table 1: Characteristic Vibrational Modes of the Estrone Moiety

| Wavenumber (cm⁻¹) | Vibrational Assignment | Spectroscopic Method | Reference |

|---|---|---|---|

| ~1700-1740 | ν(C=O) stretch of 17-ketone | FTIR / Raman | researchgate.netmdpi.com |

| ~1610 | ν(C=C) of aromatic ring | Raman | mdpi.com |

| ~1430-1500 | δ(CH₂), δ(CH₃) bending | Raman | mdpi.com |

| ~2800-3000 | ν(C-H) stretch | FTIR / Raman | researchgate.net |

(ν = stretching, δ = bending)

Table 2: Characteristic Vibrational Modes of the Adenine Moiety

| Wavenumber (cm⁻¹) | Vibrational Assignment | Spectroscopic Method | Reference |

|---|---|---|---|

| ~1670 | δ(NH₂) scissoring | FTIR | researchgate.net |

| ~1605 | Purine Ring Vibration ν(C=C), ν(C=N) | FTIR | researchgate.net |

| ~1450 | Purine Ring Vibration | Raman | nih.gov |

| ~1330 | Purine Ring Vibration | Raman | nih.gov |

| ~795 | Ring Breathing Mode | FTIR | researchgate.net |

(ν = stretching, δ = bending)

Spectroscopic Signatures of Intermolecular Interactions

The formation of the covalent bond between C1 of the 4-hydroxyestrone (B23518) and N3 of the adenine introduces significant perturbations to the vibrational spectra of the parent moieties. These changes serve as spectroscopic signatures of adduct formation and the resulting intramolecular and intermolecular interactions.

Upon formation of the 4-OHE1-1-N3-Ade adduct, the following spectral changes are anticipated:

Disappearance of N3-H Modes: The covalent bond formation at the N3 position of adenine would lead to the disappearance of vibrational modes associated with the N3-H group.

Appearance of C-N Modes: New vibrational modes corresponding to the stretching and bending of the newly formed C1-N3 bond would appear.

Shifts in Ring Vibrations: The electronic landscape of both the steroid A-ring and the adenine purine ring is altered by the covalent linkage. This electronic perturbation, along with potential steric hindrance between the two bulky moieties, would cause shifts in the characteristic ring stretching and breathing modes. For instance, a vibronic transition involving a 1540 cm⁻¹ vibrational mode has been noted in related catechol estrogen conjugates, indicating a perturbation of ring modes in that region. acs.org

These spectroscopic signatures provide critical evidence for the formation of the adduct and offer insights into the structural consequences of the covalent modification.

X-Ray Crystallography for Solid-State Conformation and Supramolecular Assembly

While a definitive single-crystal X-ray structure for this compound is not publicly available, the principles of X-ray crystallography are essential for understanding its three-dimensional structure. Such an analysis would provide precise data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state.

Insights from molecular modeling studies of closely related estrogen-DNA adducts, such as those derived from 4-hydroxyequilenin (B1202715), suggest several key structural features that would be elucidated by crystallography. researchgate.net These studies indicate that the adduct likely exists as a mixture of stereoisomers and conformational isomers (conformers). oup.comresearchgate.net The orientation of the bulky estrogen moiety relative to the adenine base is a critical parameter. This can result in different conformers, such as syn and anti, which describe the rotation around the C1-N3 bond. oup.com Furthermore, studies on similar adducts describe α and β conformers, where the guanine or adenine base resides primarily above or below the plane of the estrogen, respectively. acs.org

X-ray crystallography would also reveal the supramolecular assembly, which is how the individual adduct molecules pack together in a crystal lattice. This is governed by intermolecular forces such as hydrogen bonding (e.g., involving the phenolic hydroxyls, the remaining adenine amine group, and the ketone oxygen) and π-π stacking between the aromatic rings of the estrogen and adenine moieties. researchgate.net Research on the cocrystallization of estrone has shown that minor changes to the steroid structure can lead to extraordinary differences in its solid-state self-assembly, highlighting the importance of empirical structural data. researchgate.net

A crystallographic study would provide definitive answers to these conformational questions and explain the adduct's packing in the solid state, which has implications for its interaction with biological macromolecules.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule based on its electronic structure. These methods are crucial for understanding the reactivity and stability of DNA adducts like 4-OHE1-1-N3-Ade.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-OHE1-1-N3-Ade, DFT calculations are employed to determine its most stable three-dimensional structure (geometry optimization) and to explore its energy landscape.

Researchers utilize DFT to model the adduct's geometry, calculating bond lengths, angles, and dihedral angles that correspond to the lowest energy state. This optimized geometry is critical for all subsequent computational analyses, including molecular dynamics and docking. Studies on related estrogen-DNA adducts, such as those of 4-hydroxyequilenin (B1202715) with adenine (B156593), have demonstrated that DFT can accurately predict the conformations of these complex structures. For instance, calculations can distinguish between different stereoisomers and determine their relative stabilities.

The energy landscape provides information on different conformational states (rotamers) and the energy barriers between them. For example, DFT calculations performed on the analogous 4-OHE1-1-N7Gua adduct have been used to determine the relative energies of different tautomeric and rotameric forms, indicating which structures are more likely to be present under physiological conditions. These calculations show that specific tautomeric forms, characterized by an aromatic A-ring on the estrone (B1671321) moiety, are significantly lower in energy.

Table 1: Illustrative DFT-Calculated Energy Differences for Estrogen Adduct Isomers Note: This table is illustrative, based on data for analogous estrogen adducts, as specific data for 4-OHE1-1-N3-Ade is not readily available in published literature. The values represent typical energy differences found in such studies.

| Isomer/Tautomer Pair | Functional/Basis Set | Calculated Energy Difference (kcal/mol) |

| Tautomer 1 vs. Tautomer 2 | M06-2X/6-311+G(d,p) | -18.42 to -20.80 |

| α-rotamer vs. β-rotamer | B3LYP/6-31G(d) | -2.5 to -5.0 |

Electrostatic Potential Surface (ESP) Analysis for Interaction Propensity

The Electrostatic Potential Surface (ESP) is a map of the electrostatic potential onto the constant electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems.

The ESP map for 4-OHE1-1-N3-Ade, generated from its DFT-optimized geometry, reveals regions of positive, negative, and neutral potential.

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are prone to electrophilic attack or interactions with positive charges (e.g., metal ions, hydrogen bond donors). For 4-OHE1-1-N3-Ade, these regions are expected around the oxygen atoms of the estrone backbone and the nitrogen atoms of the adenine ring.

Positive Potential Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack or interactions with negative charges (e.g., phosphate (B84403) groups in DNA).

Neutral Regions (Green): These areas are typically non-polar or hydrophobic and are likely to engage in van der Waals or hydrophobic interactions.

This analysis is critical for predicting how the adduct might be recognized by DNA repair enzymes or how it might interact with the local DNA environment. The distribution of charge influences hydrogen bonding patterns and stacking interactions within the DNA double helix.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While quantum calculations provide static pictures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, providing a detailed view of conformational flexibility and the influence of the surrounding environment (solvation).

MD simulations of 4-OHE1-1-N3-Ade in an aqueous environment are essential to understand its behavior in a cellular context. These simulations place the adduct in a box of water molecules and calculate the forces between all atoms over time, revealing how the molecule moves, flexes, and interacts with water. This provides insight into its solubility and the stability of its different conformations in solution.

Simulations can also be performed with the adduct embedded within a DNA duplex placed in a biomimetic membrane. Such studies, performed on similar bulky DNA adducts, investigate how the adduct affects the structure and dynamics of the membrane and, conversely, how the membrane environment influences the adduct's conformation. This is particularly relevant for understanding how such adducts might be processed near the nuclear membrane or other cellular lipid structures.

A single molecule like 4-OHE1-1-N3-Ade does not exist in one rigid structure but rather as an ensemble of different, rapidly interconverting conformations. MD simulations generate trajectories that represent this conformational ensemble.

Analysis of these trajectories can identify the most populated conformational states and the transitions between them. For complex adducts, this analysis is crucial. For example, studies on the stereoisomeric 4-hydroxyequilenin-adenine adducts in DNA have shown that different stereoisomers adopt distinct orientations within the DNA duplex. These orientations are governed by the adduct's stereochemistry, leading to significant differences in DNA bending, groove dimensions, and solvent exposure. It is highly probable that 4-OHE1-1-N3-Ade would exhibit similar complex conformational behavior, which could directly impact its recognition by DNA repair machinery and its potential to cause mutations.

Molecular Docking and Binding Free Energy Calculations for Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. This is often used to predict the interaction between a ligand (like 4-OHE1-1-N3-Ade) and a protein target.

In the context of this adduct, docking studies could be used to investigate its binding to the active sites of DNA repair enzymes or DNA polymerases. For example, researchers have used molecular docking to study the binding of the precursor, 4-hydroxyestrone (B23518) (4-OH-E1), to proteins like protein disulfide isomerase (PDI), revealing key interactions such as hydrogen bonds.

Following docking, binding free energy calculations (e.g., using methods like MM/PBSA or MM/GBSA) can be performed to estimate the strength of the interaction. These calculations provide a quantitative measure of the binding affinity. A lower binding energy suggests a higher affinity. Such studies could help explain why certain adducts are repaired less efficiently than others, leading to a higher probability of mutagenesis.

Table 2: Illustrative Molecular Docking and Binding Energy Data Note: This table is based on published data for the precursor molecule 4-OH-E1 binding to a protein target, as specific docking data for the 4-OHE1-1-N3-Ade adduct is not available. It serves to illustrate the type of data generated from such studies.

| Ligand | Protein Target | Docking Score (kcal/mol) | Calculated Binding Energy (ΔEbind) (kcal/mol) | Key Interacting Residues |

| 4-Hydroxyestrone (4-OH-E1) | Human PDI | -8.5 | -7.9 | His256 |

| Estrone (E1) | Human PDI | -7.9 | -7.1 | - |

| Estradiol (B170435) (E2) | Human PDI | -8.2 | -7.5 | - |

These computational approaches, from quantum mechanics to molecular dynamics and docking, provide a powerful, multi-scale framework for probing the chemical and biological nature of the 4-Hydroxy estrone 1-N3-Adenine adduct.

Ligand-Protein Docking with Estrogen Receptors and Metabolizing Enzymes (in silico)

In silico molecular docking studies are instrumental in predicting the binding affinity and orientation of ligands within the active sites of proteins, such as estrogen receptors and the enzymes responsible for estrogen metabolism. While direct docking studies on the 4-Hydroxyestrone 1-N3-Adenine adduct with estrogen receptors are not extensively documented, research has focused on the precursors and the enzymes involved in its formation.

The metabolism of estrogens involves several key enzymes, and understanding their interactions with estrogen metabolites is critical. The primary enzyme for the 4-hydroxylation of estrone is cytochrome P450 1B1 (CYP1B1). vulcanchem.com Conversely, Catechol-O-methyltransferase (COMT) plays a protective role by converting catechol estrogens into less toxic methoxy (B1213986) derivatives. mdpi.comcancerbiomed.org Inhibition of COMT can lead to an accumulation of reactive quinones and subsequently increase the formation of DNA adducts like 4-OH E2-1-N3 adenine. cancerbiomed.org

Molecular docking studies have been employed to investigate how certain compounds interact with these metabolizing enzymes. For example, a study on nordihydroguaiaretic acid (NDGA) predicted through molecular docking that it adopts a stable conformation within the COMT active site, suggesting it acts as both a substrate and an inhibitor. mdpi.com Such studies help to identify molecules that can modulate the activity of these enzymes, thereby influencing the levels of carcinogenic estrogen metabolites. The table below summarizes key enzymes involved in the metabolism of 4-hydroxyestrone.

| Enzyme | Function | Role in Adduct Formation |

| Cytochrome P450 1B1 (CYP1B1) | Catalyzes the 4-hydroxylation of estrogens (Phase I metabolism). cancerbiomed.org | Initiates the metabolic pathway leading to the formation of 4-hydroxyestrone, the precursor to the reactive quinone that forms the DNA adduct. vulcanchem.comcancerbiomed.org |

| Peroxidases/Cytochrome P450 | Oxidize catechol estrogens to highly reactive quinone metabolites. bslonline.org | Directly responsible for converting 4-hydroxyestrone to the estrone-3,4-quinone, which then reacts with adenine in DNA. bslonline.org |

| Catechol-O-methyltransferase (COMT) | Inactivates catechol estrogens by converting them to less reactive methoxy derivatives (Phase II metabolism). mdpi.comcancerbiomed.org | A protective enzyme; its inhibition leads to higher levels of catechol estrogens and increased formation of DNA adducts. mdpi.comcancerbiomed.org |

| NAD(P)H:quinone oxidoreductase 1 (NQO1) | Reduces estrogen quinones back to catechols, detoxifying them. vulcanchem.combslonline.org | A protective enzyme that prevents the reactive quinones from binding to DNA. vulcanchem.combslonline.org |

Nucleic Acid Interaction Modeling (in silico)

Computational modeling is essential for understanding how the formation of the 4-Hydroxyestrone 1-N3-Adenine adduct affects the structure and stability of DNA. Although research on this specific adduct is limited, extensive computational work has been done on closely related structures, such as the adducts formed between 4-hydroxyequilenin (4-OHEN), a metabolite of equine estrogens, and DNA bases. nih.govnih.gov These studies provide a strong model for how the estrone-derived adduct likely behaves.

Quantum mechanical (QM) calculations, specifically using Density Functional Theory (DFT), have been used to determine the conformations of these adducts. nih.gov For the 4-OHEN-adenine adducts, these calculations revealed that the linkage creates a rigid structure, allowing each stereoisomer to assume only one major conformation. nih.gov Molecular dynamics (MD) simulations further elucidate how these bulky adducts are accommodated within a DNA double helix. nih.gov

Key findings from these computational studies on related adducts include:

Stereochemistry is a major determinant of conformation : The absolute configuration of the adduct significantly influences its orientation within the DNA duplex. nih.govnih.gov

Limited Flexibility : The cyclic nature of the linkage site in these types of adducts restricts their conformational flexibility, even at the level of a single modified base. nih.gov

Groove Positioning : Depending on the stereochemistry and the specific DNA base (adenine or guanine), the adduct can be positioned in either the major or minor groove of the DNA helix, which has implications for recognition by DNA repair enzymes. nih.gov

These modeling studies show that the unique stereochemical characteristics of each adduct isomer govern its specific conformation within the DNA duplex. nih.gov This structural distortion is a key factor in the genotoxicity of these compounds, as it can interfere with DNA replication and transcription, and may lead to the introduction of mutations.

Cheminformatics and Virtual Screening Approaches for Related Compound Exploration

Cheminformatics and virtual screening are powerful computational strategies used to identify novel compounds that can interact with specific biological targets. These methods are particularly valuable for exploring compounds related to the 4-Hydroxyestrone 1-N3-Adenine pathway, such as inhibitors of the enzymes that produce its carcinogenic precursors.

Pharmacophore Modeling : Creating a model of the essential features a molecule must have to bind to the target protein.

Molecular Docking : Simulating the binding of a large library of virtual compounds to the protein's active site to predict binding affinity.

Machine Learning : Using algorithms to classify compounds as likely binders or non-binders based on their physicochemical properties.

In Vitro Testing : Experimentally validating the inhibitory activity of the most promising candidates identified through screening. acs.org

Similarly, researchers have developed in silico models to simulate the entire kinetic process of estrogen metabolism. nih.gov Such models can incorporate data from recombinant enzymes to predict how 17β-estradiol is converted into various metabolites, including catechol estrogens, methoxyestrogens, and glutathione (B108866) conjugates. nih.gov These simulations are invaluable for predicting how genetic variations or the presence of inhibitory compounds might shift the balance between detoxification pathways and the activating pathways that lead to DNA adducts like 4-OHE₁-1-N3Ade. nih.gov

These computational approaches allow for the high-throughput screening of vast chemical libraries to identify lead compounds for drug development or to better understand the risks associated with exposure to certain chemicals, all while minimizing the need for extensive laboratory experimentation.

Biomolecular Interaction Studies: Receptor Binding and Enzymatic Modulation

Molecular Recognition Mechanisms with Steroid Receptors (in vitro)

Scientific literature primarily focuses on the binding of parent estrogens to steroid receptors, rather than the DNA adducts they may form. The compound 4-Hydroxyestrone-1-N3-Adenine is itself a product of the reaction between a 4-hydroxyestrone (B23518) metabolite and DNA. Consequently, direct studies on the binding of this specific DNA adduct to steroid receptors are not a primary area of investigation. Research has instead centered on the receptor affinity of its precursor, 4-hydroxyestrone (4-OHE1).

Studies investigating the direct interaction of the precursor molecule, 4-hydroxyestrone (4-OHE1), with estrogen receptors have demonstrated minimal affinity. Research indicates that 4-OHE1 is almost completely devoid of binding affinity for both Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ) nih.govnih.gov. This characteristic is noteworthy as it suggests that the biological activities associated with this metabolite are likely mediated through mechanisms other than direct receptor activation nih.gov.

There is currently no available research data from the provided search results describing the allosteric modulation of estrogen receptor conformation or the induction of receptor dimerization by 4-Hydroxyestrone-1-N3-Adenine.

Interaction with Nucleic Acids and Nucleotides (in vitro)

The formation of 4-Hydroxyestrone-1-N3-Adenine is a direct consequence of the interaction between a reactive metabolite of 4-hydroxyestrone and nucleic acids. This process has been extensively studied to understand the mechanisms of estrogen-induced genotoxicity.

In vitro studies have established that 4-hydroxyestrone (4-OHE1) can be oxidized to a highly reactive intermediate, estrone-3,4-quinone (E1-3,4-Q) mdpi.comnih.govnih.gov. This quinone is an electrophilic species that readily reacts with nucleophilic sites on DNA bases mdpi.comacs.org. Specifically, E1-3,4-Q forms covalent adducts with purine (B94841) bases, leading to the creation of compounds such as 4-Hydroxyestrone-1-N3-Adenine through a reaction with the N3 position of adenine (B156593) mdpi.comnih.govscispace.com. This reaction demonstrates a direct covalent binding of an estrogen metabolite to DNA.

The primary mechanism for the formation of 4-Hydroxyestrone-1-N3-Adenine is through covalent bonding. The estrone-3,4-quinone metabolite reacts with the N3 of adenine via a 1,4-Michael addition mechanism nih.govoup.com. This specific chemical reaction results in a stable covalent linkage between the C-1 position of the estrogen molecule and the nitrogen atom of the adenine base mdpi.com. This direct alkylation is distinct from non-covalent interactions like intercalation or groove binding.

The reaction of estrone-3,4-quinone with DNA predominantly forms adducts that are chemically unstable and are shed from the DNA backbone, known as depurinating adducts mdpi.comnih.govnih.govnih.gov. The 4-Hydroxyestrone-1-N3-Adenine adduct is a primary example of such a depurinating adduct mdpi.comnih.govnih.gov. Upon its formation, the glycosyl bond linking the adenine base to the deoxyribose sugar is destabilized and rapidly cleaved, leaving an apurinic (AP) site in the DNA strand mdpi.comnih.govnih.gov.

In vitro experiments reacting estradiol-3,4-quinone (a closely related compound) with DNA show that depurinating adducts, including 4-OHE2-1-N3Ade and 4-OHE2-1-N7Gua, constitute the vast majority (>99%) of all adducts formed nih.govoup.com. In contrast, stable adducts, which remain covalently attached to the DNA unless removed by cellular repair mechanisms, are formed in very small quantities, often accounting for less than 1% of the total adducts mdpi.comnih.gov.

| Adduct Type | Relative Abundance (in vitro) | Mechanism of Action | Key Examples |

|---|---|---|---|

| Depurinating Adducts | >99% | The adduct is chemically unstable, leading to cleavage of the glycosyl bond and loss of the modified base from the DNA backbone, creating an apurinic site. nih.govnih.gov | 4-Hydroxyestrone-1-N3-Adenine, 4-Hydroxyestradiol-1-N7-Guanine mdpi.comnih.govnih.gov |

| Stable Adducts | <1% | The adduct forms a stable covalent bond with the DNA that persists unless actively removed by DNA repair enzymes. mdpi.comnih.gov | Not specified in detail, but noted as trace amounts. |

Enzymatic Transformation and Metabolism (in vitro/cell-free systems)

The compound 4-Hydroxy estrone (B1671321) 1-N3-Adenine is not a typical substrate for metabolic enzymes; instead, it is the product of a multi-step process initiated by the enzymatic modification of estrone (E1). The metabolic conversion of E1 to catechol estrogens like 4-hydroxyestrone (4-OH-E1) is a critical step. nih.gov This catechol estrogen can be enzymatically oxidized to a highly reactive estrone-3,4-quinone (E1-3,4-Q). nih.gov This quinone is an electrophilic species that readily reacts with nucleophilic sites on DNA bases. mdpi.com Specifically, it forms covalent adducts with purine bases, leading to the creation of depurinating adducts such as 4-Hydroxy estrone 1-N3-Adenine and 4-OHE1-1-N7Gua. nih.govoup.comnih.gov These adducts are unstable and are spontaneously released from the DNA backbone, a process known as depurination, which leaves behind an apurinic site that can lead to mutations if not properly repaired. mdpi.comoup.comnih.gov

Substrate Potential for Cytochrome P450 Enzymes (e.g., CYP1B1) (in vitro)

The formation of this compound is indirectly dependent on the activity of Cytochrome P450 (CYP) enzymes, which metabolize the parent estrogen, estrone. The initial and rate-limiting step is the hydroxylation of estrone at the 4-position to produce 4-hydroxyestrone (4-OH-E1). rupahealth.com This reaction is part of Phase I estrogen metabolism. rupahealth.com

CYP1B1: This enzyme is highly expressed in hormone-sensitive tissues such as the breast and uterus and shows a strong catalytic preference for the 4-hydroxylation of estrogens. rupahealth.comresearchgate.netdutchtest.comuu.nl Increased activity of CYP1B1 can lead to higher levels of 4-OH-E1, consequently increasing the potential for the formation of the reactive estrone-3,4-quinone and subsequent DNA adducts like this compound. mdpi.com

Other CYP Enzymes: While CYP1B1 is the primary catalyst for 4-hydroxylation, other isoforms can also contribute. Studies using cDNA-expressed human CYP enzymes have shown that CYP1A2 also possesses significant activity for both 2- and 4-hydroxylation of estrone. researchgate.netnih.gov CYP3A4 can also catalyze this reaction, though to a lesser extent than CYP1A2. nih.gov

The subsequent oxidation of 4-OH-E1 to estrone-3,4-quinone can be catalyzed by CYPs or peroxidases, completing the metabolic activation required for adduct formation. mdpi.com There is no current evidence to suggest that the this compound adduct itself serves as a substrate for further metabolism by cytochrome P450 enzymes.

| Enzyme Family | Specific Enzyme | Role in Relation to this compound Formation |

| Cytochrome P450 | CYP1B1 | Primary enzyme catalyzing the 4-hydroxylation of estrone to 4-hydroxyestrone (precursor). rupahealth.comresearchgate.netdutchtest.com |

| Cytochrome P450 | CYP1A2 | Catalyzes 2- and 4-hydroxylation of estrone. researchgate.netnih.gov |

| Cytochrome P450 | CYP3A4 | Catalyzes 2- and 4-hydroxylation of estrone to a lesser extent. nih.gov |

| Peroxidases | e.g., Lactoperoxidase | Can oxidize 4-hydroxyestrone to the reactive estrone-3,4-quinone. mdpi.comoup.com |

Interaction with Conjugating Enzymes (e.g., Sulfotransferases, Glucuronosyltransferases, COMT) (in vitro)

Conjugating enzymes represent a critical detoxification pathway (Phase II metabolism) that can prevent the formation of this compound by modifying its precursor, 4-hydroxyestrone, rendering it more water-soluble and readily excretable.

Catechol-O-Methyltransferase (COMT): This enzyme is ubiquitous and plays a crucial protective role by catalyzing the O-methylation of the catechol estrogen 4-OH-E1. oup.com This reaction converts 4-OH-E1 into 4-methoxyestrone (4-MeOE1). rupahealth.com This methylated metabolite is biologically less active and cannot be oxidized to the reactive quinone, thus preventing the formation of DNA adducts. mdpi.comrupahealth.com A lower activity of COMT can lead to an accumulation of 4-OH-E1, increasing the risk of DNA damage. mdpi.com

UDP-Glucuronosyltransferases (UGTs): These enzymes conjugate 4-OH-E1 with glucuronic acid, forming estrogen glucuronides that are biologically inactive. nih.gov UGT2B7, in particular, has been identified as a highly reactive UGT for 4-hydroxy catechol estrogens and is thought to protect mammary tissue from their genotoxic effects. nih.gov

Sulfotransferases (SULTs): These enzymes, such as SULT1E1, are involved in the sulfation of estrogens. They primarily act on parent estrogens like estrone, converting them to inactive estrogen sulfates (e.g., estrone sulfate). uu.nlnih.gov By reducing the pool of estrone available for hydroxylation, sulfation can indirectly decrease the formation of 4-OH-E1 and its subsequent DNA adducts.

| Enzyme Family | Specific Enzyme | Action on Precursor (4-Hydroxyestrone) | Consequence for Adduct Formation |

| Methyltransferases | COMT | Methylates 4-OH-E1 to 4-methoxyestrone. oup.comrupahealth.com | Prevents formation of estrone-3,4-quinone and adducts. mdpi.com |

| Glucuronosyltransferases | UGT2B7 | Conjugates 4-OH-E1 with glucuronic acid. nih.gov | Detoxifies and inactivates the precursor. |

| Sulfotransferases | SULT1E1 | Primarily sulfates parent estrogens like estrone. nih.gov | Reduces the available substrate for 4-hydroxylation. |

Enzymatic Hydrolysis and Biodegradation Pathways

The primary "hydrolysis" pathway for this compound is its inherent chemical instability within the DNA structure. The covalent bond formed is primarily at the N3 position of adenine, creating a depurinating adduct. nih.govnih.gov This means the glycosidic bond linking the modified adenine base to the deoxyribose sugar of the DNA backbone is labile and cleaves spontaneously. oup.comnih.gov This non-enzymatic hydrolysis releases the 4-Hydroxy estrone-adenine conjugate, leaving an apurinic site in the DNA. mdpi.com While the cleavage itself is spontaneous, the resulting DNA lesion is a substrate for enzymatic DNA repair pathways, such as base excision repair.

In the context of biodegradation, studies on microbial systems have identified pathways for the degradation of the parent steroid, estrone. Bacterial degradation, particularly in aerobic conditions, can proceed via the "4,5-seco pathway". nih.govresearchgate.net This pathway involves:

Initial hydroxylation of estrone to 4-hydroxyestrone. nih.govnih.gov

Oxygenolytic cleavage of the A ring by a dioxygenase enzyme. frontiersin.org

Further downstream degradation of the steroid rings. nih.gov

This represents a complete catabolism of the steroid structure and is distinct from the metabolic activation and DNA adduction pathway that occurs in mammals. There is no evidence that the this compound adduct itself enters these biodegradation pathways.

Cellular Biochemical Pathway Perturbations and Mechanistic Dissection in Vitro Cell Lines

Cellular Uptake Mechanisms and Intracellular Distribution (in vitro cell lines)

Assessment of Transporter-Mediated Uptake in Cell Models

There is currently no direct evidence in the scientific literature to suggest or characterize specific transporter proteins responsible for the uptake of the 4-Hydroxy estrone (B1671321) 1-N3-Adenine adduct into cells. Research has predominantly centered on the transport of precursor estrogens, such as estrone-3-sulfate, by transporters like the organic anion-transporting polypeptide 1B3 (OATP1B3) in breast cancer cell lines. nih.gov However, this research does not extend to the uptake of the fully formed adenine (B156593) adduct.

Subcellular Localization Studies Using Advanced Microscopy (in vitro)

While advanced microscopy techniques, including the use of fluorescently-labeled estradiol (B170435), have been employed to visualize the internalization and trafficking of estrogens in live cells nih.gov, specific studies utilizing these methods to track the subcellular localization of the 4-Hydroxy estrone 1-N3-Adenine adduct are not documented in the available literature. The formation of this adduct is known to occur within the nucleus where it interacts with DNA. imrpress.comnih.gov

Modulation of Gene Expression Pathways (in vitro cell lines)

The influence of this compound on gene expression pathways is an area of significant interest, primarily in the context of the enzymes that regulate the metabolism of its estrogen precursors.

Transcriptional Regulation Through Reporter Gene Assays (in vitro)

Reporter gene assays are a common tool to study the transcriptional regulation of genes. nih.govpromega.es In the context of estrogen metabolism, these assays have been used to investigate the expression of enzymes involved in the formation of the precursors to this compound. For instance, studies have used reporter gene assays to assess the promoter activity of genes like CYP1B1, which codes for an enzyme that hydroxylates estrone, a key step in the formation of the adduct. nih.gov Similarly, the expression of protective enzymes such as Catechol-O-methyltransferase (COMT) and NAD(P)H:quinone oxidoreductase 1 (NQO1) has been studied using these methods. nih.gov

However, there is no direct evidence from reporter gene assays detailing the transcriptional regulation of specific genes by the this compound adduct itself. The existing research focuses on the regulation of genes that control the concentration of the adduct's precursors.

Table 1: Examples of Reporter Gene Assays in Estrogen Metabolism Research

| Gene Promoter Studied | Cell Line | Observation | Reference |

| CYP1A1 | MCF-7 | TNF-α treatment altered promoter activity. | nih.gov |

| CYP1B1 | MCF-7 | TNF-α treatment altered promoter activity. | nih.gov |

| COMT | MCF-7 | TNF-α treatment reduced promoter activity. | nih.gov |

| NQO1 | MCF-7 | TNF-α treatment downregulated promoter activity. | nih.gov |

| Heparanase | MCF-7 | Estrogen treatment increased promoter activity. | nih.gov |

Epigenetic Modifying Enzyme Interactions (in vitro)

The formation of estrogen-DNA adducts like this compound can lead to apurinic sites in the DNA, which are then subject to repair mechanisms. rarediseasesjournal.com This process of DNA damage and repair can indirectly influence epigenetic modifications. However, direct studies on the interaction of the this compound adduct with specific epigenetic modifying enzymes are not described in the current body of scientific literature.

Cellular Response Profiling (Mechanistic, non-toxicological)

The primary cellular response to the formation of this compound that has been extensively studied is its genotoxicity, leading to mutations and carcinogenesis. nih.govnih.govbslonline.org Information on mechanistic cellular responses that are not directly tied to toxicology is limited. One area of interest is the potential for estrogen metabolites, the precursors to the adduct, to have neuroprotective effects, as has been suggested for 4-hydroxyestrone (B23518). vulcanchem.com This involves the cytoplasmic translocation of the p53 protein. vulcanchem.com However, this effect is attributed to the precursor and not the adenine adduct itself.

An article focusing on the specific chemical compound “this compound” and its detailed cellular and biochemical effects, as outlined in the provided structure, cannot be generated at this time.

Extensive and targeted searches for primary research literature detailing the in vitro effects of "this compound" on cell cycle progression, apoptosis, autophagy, and specific signaling pathways have not yielded the necessary scientific data. The available information focuses on the broader class of estrogen metabolites and their DNA adducts in the context of carcinogenesis, rather than providing specific mechanistic studies on the compound .

The detailed information required to populate the requested sections and subsections, including data on specific cell lines, kinase activity modulation, and protein-protein interactions, appears to be contained within the specific citations noted in the prompt (,,), which are not accessible through the available search tools. Without access to these specific sources, a scientifically accurate and detailed article that adheres strictly to the provided outline cannot be constructed.

Advanced Analytical Techniques for Metabolite Profiling and Tracing

Chromatographic Methods for Separation and Identification in Complex Biological Matrices (in vitro)

Chromatographic techniques are fundamental for isolating and identifying specific analytes from complex mixtures such as cell lysates or culture media. The choice between liquid and gas chromatography is typically dictated by the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent analytical tool for the detection and characterization of estrogen-DNA adducts in biological samples. researchgate.netoup.com Its high sensitivity and specificity allow for the identification of adducts present at very low concentrations. nih.govlcms.czfarmaciajournal.com For a depurinating adduct like 4-Hydroxy estrone (B1671321) 1-N3-Adenine, analysis is often performed on the cell culture medium, where the adduct accumulates after being spontaneously cleaved from the DNA. researchgate.netnih.gov

Research has successfully utilized nano-LC coupled to nano-electrospray tandem mass spectrometry to identify various estrogen-DNA adducts in biological tissues. acs.orgnih.gov The analytical workflow typically involves several key steps:

Sample Preparation: Prior to LC-MS analysis, DNA from cell cultures may be enzymatically hydrolyzed to its constituent nucleosides to release stable adducts. nih.gov For depurinating adducts, the supernatant or culture medium is collected. nih.gov On-line sample clean-up and column switching systems are often employed to remove interfering substances like salts and inorganic ions before the sample is introduced to the mass spectrometer. oup.comacs.org

Chromatographic Separation: Ultra-high-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) is used to separate the adduct from other metabolites and matrix components. Phenyl or C18 columns are commonly used for the separation of estrogen metabolites. nih.gov

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is frequently used for its ability to perform tandem mass spectrometry (MS/MS). oup.comlcms.cz This involves selecting the protonated molecule of the target adduct ([M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and then detecting a specific, characteristic fragment ion in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM), provides excellent specificity and significantly reduces chemical noise. acs.orglcms.cz For instance, adducts of 4-hydroxy-estradiol or 4-hydroxy-estrone have been successfully detected in tissue samples using SRM transitions. nih.gov

Sensitivity Enhancement: To improve ionization efficiency and achieve lower detection limits, analytes can be chemically modified through a process called derivatization. Dansylation, the reaction with dansyl chloride, is one such technique used to enhance the sensitivity of estrogen metabolite detection in LC-MS/MS assays. nih.gov

| Parameter | Description | Example/Common Practice | Reference |

|---|---|---|---|

| Chromatography | Separation of analytes from the biological matrix. | UPLC/HPLC with Phenyl or C18 columns. | nih.gov |

| Ionization | Generation of gas-phase ions for MS analysis. | Heated Electrospray Ionization (HESI) in negative or positive mode. | nih.govlcms.cz |

| MS Analysis Mode | Method for specific and sensitive detection. | Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer. | acs.orglcms.cz |

| Sample Prep | Extraction and purification of the target analyte. | Liquid-liquid extraction or solid-phase extraction (SPE). Online column switching for cleanup. | oup.comnih.govacs.org |

| Derivatization | Optional chemical modification to improve sensitivity. | Dansylation (reaction with dansyl chloride). | nih.gov |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of estrogen metabolites. nih.govunito.it However, due to the low volatility and polar nature of compounds like 4-Hydroxy estrone and its DNA adducts, they are not suitable for direct GC-MS analysis. nih.govresearchgate.net A critical and mandatory step is chemical derivatization, which converts the polar functional groups (e.g., hydroxyl groups) into less polar, more volatile, and thermally stable moieties. nih.govresearchgate.neteiu.edu

Common derivatization strategies for estrogens include:

Silylation: This is the most common approach, where active hydrogens in hydroxyl groups are replaced with a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used. nih.govnih.govresearchgate.net The resulting TMS derivatives are significantly more volatile and exhibit good chromatographic behavior.

Acylation: Perfluoroacylation, using reagents like pentafluoropropionic anhydride (PFPA), can also be employed to derivatize hydroxyl groups, creating derivatives that are highly detectable in electron capture negative ionization mode. nih.gov

Two-Step Derivatization: For complex estrogens, a multi-step approach may be necessary. For example, a two-phase extractive ethoxycarbonylation (EOC) can be used to protect the phenolic hydroxyl group, followed by a second derivatization (e.g., silylation or acylation) for the remaining aliphatic hydroxyl groups. nih.gov

While LC-MS/MS is generally favored for its ability to analyze thermally labile molecules without derivatization, GC-MS offers excellent chromatographic resolution. researchgate.netnih.gov For the specific analysis of 4-Hydroxy estrone 1-N3-Adenine, the development of a robust derivatization method that targets both the steroidal hydroxyl groups and the amine groups on the adenine (B156593) moiety without degrading the molecule would be essential.

| Derivatization Agent | Target Functional Group | Derivative Type | Advantage | Reference |

|---|---|---|---|---|

| BSTFA or MSTFA (+TMCS) | Hydroxyl (-OH), Amine (-NH2) | Trimethylsilyl (TMS) ether/amine | Common, effective for increasing volatility. | nih.govresearchgate.net |

| Pentafluoropropionic Anhydride (PFPA) | Hydroxyl (-OH) | Pentafluoropropionyl (PFP) ester | Good for electron capture detection, enhances sensitivity. | nih.gov |

| Ethyl Chloroformate (ECF) | Phenolic Hydroxyl (-OH) | Ethoxycarbonyl (EOC) | Used in two-phase extractive derivatization. | nih.gov |

Spectroscopic Methods for Real-Time Monitoring and Binding Kinetics (in vitro)

Spectroscopic techniques offer the ability to monitor molecular interactions and determine concentrations in real-time, providing valuable data on binding events and kinetics without the need for physical separation.

Fluorescence spectroscopy is a highly sensitive technique used in various biological assays. However, natural estrogens and their metabolites, including 4-hydroxyestrone (B23518), exhibit only weak intrinsic fluorescence. acs.org Furthermore, related estrogen-DNA adducts, such as 4-OHE₁-1-N7Gua, have been shown to be nonfluorescent. nih.gov

To overcome this limitation, a common strategy is to label the molecule of interest with a fluorescent marker. acs.org For instance, 4-hydroxyestrone metabolites and their guanine (B1146940) adducts have been successfully derivatized with 1-pyrenesulfonyl chloride, a fluorescent tag, enabling their detection and characterization using highly sensitive laser-excited fluorescence methods. nih.gov It is presumed that this compound would require a similar fluorescent labeling strategy for its sensitive quantification via fluorescence spectroscopy.

Once fluorescently labeled, the adduct could be used in various in vitro binding assays:

Concentration Determination: The fluorescence intensity of the labeled adduct would be directly proportional to its concentration, allowing for quantification against a standard curve.

Binding Assays: Techniques like fluorescence polarization (FP) or fluorescence resonance energy transfer (FRET) can be used to study the interaction of the adduct with potential binding partners, such as DNA repair enzymes or other proteins. nih.govnih.gov In an FP assay, the binding of the small, fluorescently labeled adduct to a large protein would cause a decrease in its rotational speed, leading to an increase in the polarization of its emitted light. This change can be used to determine binding affinity. nih.gov

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for studying the kinetics of molecular interactions in real-time. nih.govresearchgate.net It allows for the direct measurement of the binding between an analyte in solution and a target molecule immobilized on a sensor surface. nih.gov

In a typical in vitro SPR experiment to study this compound:

Immobilization: A target molecule of interest (e.g., a specific DNA sequence, a DNA repair protein, or an estrogen receptor) is immobilized on the surface of a sensor chip. nih.gov

Interaction Analysis: A solution containing this compound is flowed over the sensor surface. As the adduct binds to the immobilized target, the refractive index at the surface changes, which is detected as a change in the SPR signal (measured in Resonance Units, RU). researchgate.net

Kinetic Data: The resulting plot of RU versus time, called a sensorgram, provides detailed kinetic information. The association phase shows the binding rate, while the dissociation phase (when the analyte solution is replaced with buffer) shows the rate at which the complex falls apart. researchgate.net

From the sensorgram, key kinetic and equilibrium constants can be determined:

Association rate constant (kₐ): The rate of complex formation.

Dissociation rate constant (kₑ): The rate of complex decay.

Equilibrium dissociation constant (Kₑ): Calculated as kₑ/kₐ, it is a measure of the binding affinity. A lower Kₑ value indicates a stronger interaction. nih.gov

This technique would be invaluable for characterizing the binding affinity and kinetics of this compound with various biological macromolecules, providing insight into its potential biological targets and interactions in vitro.

| Parameter | Symbol | Unit | Description |

|---|---|---|---|

| Association Rate Constant | kₐ | M⁻¹s⁻¹ | Describes the rate at which the analyte binds to the immobilized ligand. |

| Dissociation Rate Constant | kₑ | s⁻¹ | Describes the rate at which the analyte-ligand complex dissociates. |

| Equilibrium Dissociation Constant | Kₑ | M (molar) | Represents the concentration of analyte at which 50% of the ligand binding sites are occupied at equilibrium. A measure of binding affinity. |

Radiometric and Stable Isotope Tracing Techniques (in vitro, cell culture)

Isotope tracing is a powerful methodology used to follow the metabolic fate of a compound within a biological system, such as a cell culture. By introducing isotopically labeled precursors, researchers can track the formation of metabolites and adducts like this compound, providing quantitative data on metabolic pathway activity. mdpi.com

Stable Isotope Tracing: This approach utilizes non-radioactive heavy isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H). For studying this compound formation in cell culture, cells would be incubated with a labeled precursor, for example, ¹³C-labeled estrone or ¹⁵N-labeled adenine. mdpi.com The cellular machinery would process the labeled precursor, leading to the formation of an isotopically labeled adduct.

The key advantage of stable isotope tracing is that the labeled adduct can be differentiated from its unlabeled counterpart by its higher molecular weight using mass spectrometry. mdpi.com Stable isotope dilution mass spectrometry, where a known amount of a labeled version of the analyte is added to the sample as an internal standard, is considered the "gold standard" for accurate quantification of DNA adducts. nih.gov This technique allows for precise measurement of the amount of adduct formed over time, providing a quantitative view of the metabolic pathways leading to DNA damage.

Radiometric Tracing: This classic technique uses radioactive isotopes like Carbon-14 (¹⁴C) or Tritium (³H). In a typical in vitro experiment, cells would be treated with a radiolabeled precursor, such as [¹⁴C]-estrone or [³H]-adenine. The formation of this compound would incorporate the radioisotope. After incubation, the adduct can be isolated (e.g., via HPLC) and the radioactivity measured using a scintillation counter. Studies have used [¹⁴C]-labeled estradiol (B170435) or estrone to investigate the formation of various estrogen metabolites in microsomal incubations. oup.com This method provides high sensitivity for tracing the metabolic conversion of the parent estrogen into its various downstream products, including those that lead to DNA adduct formation.

Both stable and radiometric isotope tracing techniques are indispensable for elucidating the dynamics of adduct formation and repair in in vitro and cell culture models, offering a quantitative understanding of the genotoxic potential of estrogen metabolites.

Carbon-14 or Tritium Labeling for Metabolic Pathway Elucidation

Radiolabeling with Carbon-14 (¹⁴C) or Tritium (³H) is a classic and highly sensitive method for elucidating metabolic pathways. openmedscience.com By introducing a radiolabeled precursor, such as estrone or estradiol, into a biological system, researchers can trace the label as it is incorporated into various downstream metabolites, including the ultimate formation of DNA adducts like 4-OH-E1-1-N3-Ade.

Methodology and Findings: In a typical experiment, estrone or its precursor estradiol, labeled at specific carbon or hydrogen positions with ¹⁴C or ³H, is administered to cell cultures or animal models. oup.comnih.gov Over time, samples (e.g., cell media, tissue, urine) are collected and analyzed. The metabolites are separated using techniques like high-performance liquid chromatography (HPLC). The fractions are then analyzed with a scintillation counter or accelerator mass spectrometry to detect and quantify the radioactivity, thus identifying the labeled metabolites.

Studies using tritium-labeled estradiol ([²H,⁴H,⁶H,⁷H,¹⁶H,¹⁷H]E2) have been instrumental in systematically characterizing the array of oxidative metabolites formed by various human cytochrome P450 (CYP) enzymes. oup.com These studies demonstrate how different CYP isoforms contribute to the formation of 2-hydroxyestrogens versus 4-hydroxyestrogens, the latter being the direct precursor to the reactive quinone that forms the 4-OH-E1-1-N3-Ade adduct. oup.comzrtlab.com The high specific activity of tritium-labeled compounds allows for the detection of even minor metabolites that would be missed with less sensitive labeling methods. oup.comnih.gov

Carbon-14 labeling offers the advantage of placing the label on a stable part of the carbon skeleton, reducing the risk of label loss during metabolic transformations. tera.org Early studies utilized ¹⁴C-labeled estradiol to identify and quantify new metabolites like 4-hydroxyestrone in humans, laying the groundwork for understanding the pathways that lead to adduct formation. nih.gov

Table 1: Illustrative Data from Radiolabeling Studies on Estrogen Metabolism This table is a representative compilation based on findings from multiple sources describing the metabolic fate of radiolabeled estrogens.

| Radiolabeled Precursor | Biological System | Key Labeled Metabolites Detected | Analytical Technique | Significance for 4-OH-E1-1-N3-Ade Pathway |

|---|---|---|---|---|

| [³H]Estradiol | Human CYP Isoforms (in vitro) | 2-Hydroxyestrone (B23517), 4-Hydroxyestrone, 4-Hydroxyestradiol (B23129) | HPLC with Radiometric Detection | Identifies specific enzymes (e.g., CYP1B1) responsible for producing the 4-OH-E1 precursor. oup.com |

| [¹⁴C]Estradiol | Human Subjects | 4-Hydroxyestrone, Estrone, Estriol | Radioisotope Dilution, Chromatography | Confirmed 4-OH-E1 as a significant human metabolite, a crucial step in the adduct formation pathway. nih.gov |

Stable Isotope (e.g., ¹³C, ¹⁵N) Labeling for Flux Analysis and Mass Isotopomer Distribution

Stable isotope labeling, coupled with mass spectrometry (MS), offers a powerful alternative to radiolabeling, avoiding the need for radioactive materials. This approach is central to Metabolic Flux Analysis (MFA), which quantifies the rates (fluxes) of metabolic reactions. creative-proteomics.commdpi.com By using precursors labeled with stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), one can trace the flow of these heavy atoms through metabolic networks and into the final adducts.